
Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-5-methoxy-1-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,2,3,8,9,9a-Hexahydro-5,6-5-methoxy-1-methyl-spiro(7H-benzo[de]quinoline-7,4’-imidazolidine)-2’,5’-dione: is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,8,9,9a-Hexahydro-5,6-5-methoxy-1-methyl-spiro(7H-benzo[de]quinoline-7,4’-imidazolidine)-2’,5’-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzoquinoline core, followed by the introduction of the spiro and imidazolidine moieties. Key reagents include methoxy and methyl groups, which are introduced under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzoquinoline ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, trans-1,2,3,8,9,9a-Hexahydro-5,6-5-methoxy-1-methyl-spiro(7H-benzo[de]quinoline-7,4’-imidazolidine)-2’,5’-dione has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
作用機序
The mechanism of action of trans-1,2,3,8,9,9a-Hexahydro-5,6-5-methoxy-1-methyl-spiro(7H-benzo[de]quinoline-7,4’-imidazolidine)-2’,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
- 1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene-
- α-Himachalene
- 3,5,5-Trimethyl-9-methylene-2,4a,5,6,7,8,9,9a-octahydro-1H-benzo[a]cycloheptene
Comparison: Compared to these similar compounds, trans-1,2,3,8,9,9a-Hexahydro-5,6-5-methoxy-1-methyl-spiro(7H-benzo[de]quinoline-7,4’-imidazolidine)-2’,5’-dione stands out due to its unique spiro structure and the presence of both methoxy and imidazolidine groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
41829-20-3 |
|---|---|
分子式 |
C16H19N3O4 |
分子量 |
317.34 g/mol |
IUPAC名 |
6-hydroxy-5-methoxy-1-methylspiro[3,8,9,9a-tetrahydro-2H-benzo[de]quinoline-7,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C16H19N3O4/c1-19-6-4-8-7-10(23-2)13(20)12-11(8)9(19)3-5-16(12)14(21)17-15(22)18-16/h7,9,20H,3-6H2,1-2H3,(H2,17,18,21,22) |
InChIキー |
FLHQUXGYMHGRQN-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC34C(=O)NC(=O)N4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


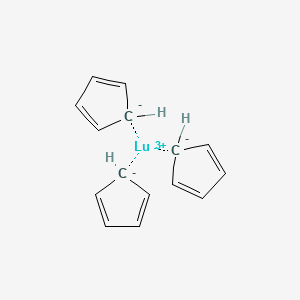
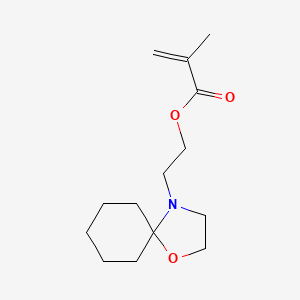
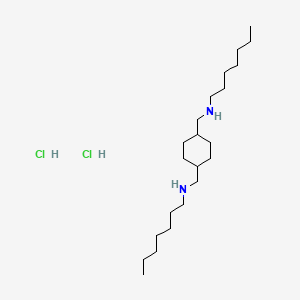
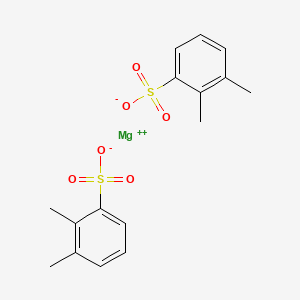
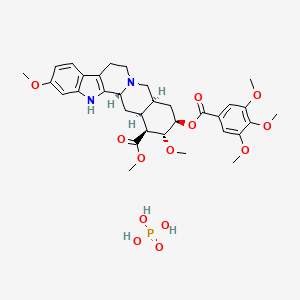
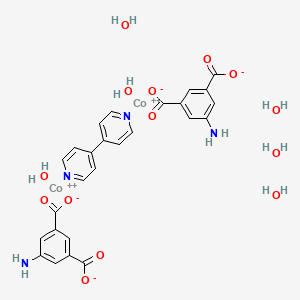
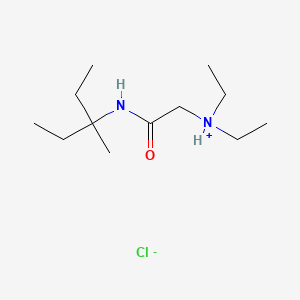
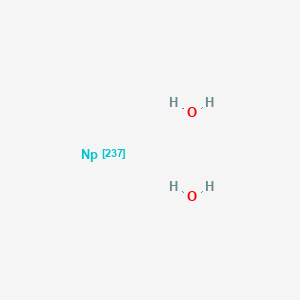

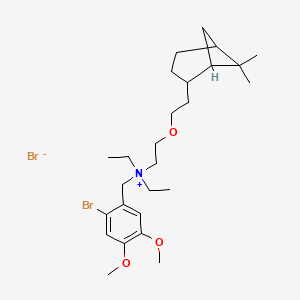
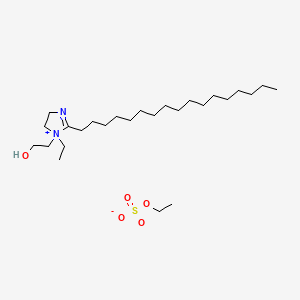

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
